![molecular formula C12H14BrNO2 B1532145 4-(4-Bromophenyl)piperidine-4-carboxylic acid CAS No. 913542-80-0](/img/structure/B1532145.png)
4-(4-Bromophenyl)piperidine-4-carboxylic acid
Overview
Description
4-(4-Bromophenyl)piperidine-4-carboxylic acid, also known as 4-BPCA, is a synthetic compound used in a variety of scientific research applications. It is a white solid with a molecular weight of 287.22 g/mol and a melting point of 80-90 °C. 4-BPCA is a versatile compound, as it can be used in a variety of organic synthesis reactions as well as in pharmacological and biochemical studies.
Scientific Research Applications
Crystal and Molecular Structure
- Study Focus : The crystal and molecular structure of 4-carboxypiperidinium chloride, which is closely related to 4-(4-Bromophenyl)piperidine-4-carboxylic acid, has been characterized. This study involved single-crystal X-ray diffraction, calculations, and FTIR spectrum analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Absolute Configuration Analysis
- Study Focus : X-ray diffraction study of specific compounds related to 4-(4-Bromophenyl)piperidine-4-carboxylic acid provided insights into the absolute configurations of these compounds, crucial for understanding their chemical behavior (Peeters, Blaton, & Ranter, 1994).
Anticancer Applications
- Study Focus : Some derivatives of piperidine-4-carboxylic acid were synthesized and evaluated for their potential as anticancer agents. This highlights the compound's significance in medical research (Rehman et al., 2018).
Catalysis and Synthesis
- Study Focus : Piperidine-4-carboxylic acid functionalized nanoparticles have been prepared and used as catalysts in the synthesis of certain organic compounds. This application demonstrates its utility in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Spectroscopic Analysis
- Study Focus : The molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid has been characterized, providing valuable information for chemical analysis (Vitnik & Vitnik, 2015).
Chiral Resolution
- Study Focus : The enantiomeric resolution of related piperidine compounds was achieved, showing the compound's importance in chiral chemistry (Ali et al., 2016).
properties
IUPAC Name |
4-(4-bromophenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDSELFOZXBDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678259 | |
Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)piperidine-4-carboxylic acid | |
CAS RN |
913542-80-0 | |
Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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